rac Ketorolac Acyl-b-D-glucuronide(Mixture of Diastereomers)
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Overview
Description
rac Ketorolac Acyl-b-D-glucuronide: is a metabolite of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of Ketorolac with glucuronic acid under specific conditions that promote the formation of the acyl-glucuronide bond.
Industrial Production Methods: In an industrial setting, the synthesis of rac Ketorolac Acyl-b-D-glucuronide typically involves large-scale chemical reactions using reactors designed to handle the necessary reagents and conditions.
Types of Reactions:
Reduction: Reduction reactions can reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Ketorolac Acyl-b-D-glucuronide can form oxidized derivatives.
Reduction: Reduced forms of the compound may be produced.
Substitution: Substituted derivatives with different functional groups can be generated.
Scientific Research Applications
Chemistry: The compound is used in chemical research to study the metabolism and biotransformation of Ketorolac. Biology: It is used in biological studies to understand the pharmacokinetics and pharmacodynamics of Ketorolac. Medicine: In medical research, it helps in investigating the efficacy and safety of Ketorolac as an NSAID. Industry: The compound is used in the pharmaceutical industry to develop new formulations and improve the delivery of Ketorolac.
Molecular Targets and Pathways Involved:
Molecular Targets: The compound interacts with enzymes involved in the metabolism of Ketorolac, such as UDP-glucuronosyltransferase (UGT) enzymes.
Pathways: The glucuronidation pathway is a key metabolic pathway where Ketorolac is conjugated with glucuronic acid to form rac Ketorolac Acyl-b-D-glucuronide.
Comparison with Similar Compounds
Ketoprofen Acyl-b-D-glucuronide
Ibuprofen Acyl-b-D-glucuronide
Naproxen Acyl-b-D-glucuronide
Uniqueness: Unlike other NSAID metabolites, rac Ketorolac Acyl-b-D-glucuronide is specifically involved in the glucuronidation pathway, which is crucial for the drug's elimination from the body.
Properties
Molecular Formula |
C21H21NO9 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO9/c23-14(10-4-2-1-3-5-10)13-7-6-12-11(8-9-22(12)13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-7,11,15-18,21,24-26H,8-9H2,(H,27,28)/t11?,15-,16-,17+,18-,21-/m0/s1 |
InChI Key |
OAKSFFKSMVSYJD-RVLIQFCMSA-N |
Isomeric SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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